molecular formula C19H21F2N3O4 B3320806 Unii-2899SY5ghk CAS No. 126458-22-8

Unii-2899SY5ghk

Cat. No. B3320806
CAS RN: 126458-22-8
M. Wt: 393.4 g/mol
InChI Key: ORZZEIYHQYCPRF-DTORHVGOSA-N
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Description

“Unii-2899SY5ghk” is also known as “Desfluoro 5-Hydroxy Orbifloxacin”. It is a chemical compound with the formula C19H21F2N3O4 .


Molecular Structure Analysis

The molecular structure of “Unii-2899SY5ghk” is represented by the formula C19H21F2N3O4 . This indicates that it contains 19 carbon atoms, 21 hydrogen atoms, 2 fluorine atoms, 3 nitrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Nanoparticle Synthesis and Materials Development

Unii-2899SY5ghk plays a role in the development of novel materials, as seen in the liquid-phase synthesis of inorganic nanoparticles. These advancements are crucial in various industries and technologies, including electronics, where new semiconducting materials have led to significant progress, from vacuum tubes to chips (Cushing, Kolesnichenko, & O'connor, 2004).

Enhancing Scientific Research and Education

Unii-2899SY5ghk contributes to the transformation of scientific research into practical innovations and ventures, emphasizing the importance of experiential learning in STEM innovation and entrepreneurship. This approach aids in creating viable and socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Scientific Environments

The compound is utilized in creating collaborative working environments for large scientific applications. For instance, it supports the Unified Air Pollution Model (UNI-DEM), showcasing the need for frameworks that offer application-centric facilities in large scientific research projects (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Surface Science and Thin Film Research

In surface science, Unii-2899SY5ghk assists in studying thin films of actinides and actinide compounds, using techniques like X-ray and ultra-violet photoelectron spectroscopy. This research is essential in understanding the composition and properties of these materials (Gouder, 1998).

Supporting Data-Intensive Scientific Processes

Unii-2899SY5ghk aids in addressing the requirements of interoperability, integration, automation, and efficient data handling in data-intensive scientific research. It helps in utilizing various technologies like workflow, service, and portal to support scientific analyses and processes (Yao, Rabhi, & Peat, 2014).

Mechanism of Action

Target of Action

Desfluoro 5-Hydroxy Orbifloxacin primarily targets bacterial enzymes, specifically DNA gyrase , which is essential for the maintenance and synthesis of bacterial DNA .

Mode of Action

As a fluoroquinolone antibiotic, Desfluoro 5-Hydroxy Orbifloxacin exerts its antibacterial effect by interfering with DNA gyrase . This interaction inhibits the enzyme’s function, preventing the bacteria from replicating their DNA and thus halting their growth and proliferation.

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys .

Result of Action

The primary result of Desfluoro 5-Hydroxy Orbifloxacin’s action is the inhibition of bacterial growth. By interfering with DNA gyrase, the compound prevents bacteria from replicating their DNA, which is necessary for their growth and proliferation. This leads to the death of the bacteria and the resolution of the infection .

properties

IUPAC Name

1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-5-hydroxy-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O4/c1-8-5-23(6-9(2)22-8)16-13(20)15-12(18(26)14(16)21)17(25)11(19(27)28)7-24(15)10-3-4-10/h7-10,22,26H,3-6H2,1-2H3,(H,27,28)/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZZEIYHQYCPRF-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)O)C(=O)C(=CN3C4CC4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)O)C(=O)C(=CN3C4CC4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desfluoro 5-hydroxy orbifloxacin

CAS RN

126458-22-8
Record name Desfluoro 5-hydroxy orbifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126458228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUORO 5-HYDROXY ORBIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2899SY5GHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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